4,8-Dichloro-6-(trifluoromethoxy)quinoline
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Overview
Description
4,8-Dichloro-6-(trifluoromethoxy)quinoline: is a chemical compound with the molecular formula C10H4Cl2F3NO . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms and a trifluoromethoxy group attached to the quinoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4,8-dichloroquinoline with trifluoromethanol in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving controlled reaction conditions and purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4,8-Dichloro-6-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives .
Scientific Research Applications
4,8-Dichloro-6-(trifluoromethoxy)quinoline has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4,8-Dichloro-6-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 4,8-Dichloro-6-(trifluoromethyl)quinoline
- 4,6-Dichloro-8-(trifluoromethyl)quinoline
Comparison: 4,8-Dichloro-6-(trifluoromethoxy)quinoline is unique due to the presence of the trifluoromethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with trifluoromethyl groups, it may exhibit different properties and applications .
Properties
Molecular Formula |
C10H4Cl2F3NO |
---|---|
Molecular Weight |
282.04 g/mol |
IUPAC Name |
4,8-dichloro-6-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C10H4Cl2F3NO/c11-7-1-2-16-9-6(7)3-5(4-8(9)12)17-10(13,14)15/h1-4H |
InChI Key |
UZEDNDZFOFGCAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Cl)OC(F)(F)F)Cl |
Origin of Product |
United States |
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